molecular formula C13H14N2O3S B2857640 benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 892475-44-4

benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2857640
CAS No.: 892475-44-4
M. Wt: 278.33
InChI Key: KDESHEHRQWJAFV-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with an imidazole ring.

Mechanism of Action

Target of Action

It has been suggested that the compound could potentially target cancer cells .

Mode of Action

It has been suggested that it may induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and ultimately cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .

Result of Action

The compound has been suggested to have potential antitumor activity. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This could result in the reduction of tumor growth and potentially lead to tumor regression.

Biochemical Analysis

Cellular Effects

Some studies suggest that similar compounds may have antiproliferative activity against various cancer cell lines

Molecular Mechanism

The molecular mechanism of action of benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not well established. Some related compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and bases such as cesium carbonate to facilitate the coupling of benzo[d][1,3]dioxole derivatives with imidazole precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of the benzo[d][1,3]dioxole and imidazole moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-19-13-14-5-6-15(13)12(16)9-3-4-10-11(7-9)18-8-17-10/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDESHEHRQWJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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